Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride
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Description
Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivative Development
A key focus of research on this compound involves the synthesis and development of its derivatives, which have shown promise in various applications, particularly in antimicrobial activities. The synthesis process often involves the reaction of certain precursors like ethyl chloroacetate with specific conditions to yield derivatives that are then tested for their biological activities.
For instance, Mogilaiah, Srinivas, and Sudhakar (2004) described a methodology for creating 1,8-naphthyridinyl-1,3,4-oxadiazoles from the reaction of 3-Phenyl-1,8-naphthyridin-2(1H)-one with ethyl chloroacetate, leading to compounds with notable antibacterial activity (K. Mogilaiah, K. Srinivas, & G. Sudhakar, 2004). Similarly, other researchers have developed derivatives through various chemical reactions, aiming to explore their potential in antimicrobial and antibacterial applications, highlighting the versatility of this compound as a precursor for synthesizing biologically active molecules.
Antibacterial and Antimicrobial Activities
The derivatives of Methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1(2H)-yl)acetate hydrochloride have been extensively studied for their antibacterial and antimicrobial properties. Mogilaiah and Vidya (2006) synthesized 1,3,4-oxadiazolyl-1,8-naphthyridines and evaluated their antibacterial activity, demonstrating the compound's relevance in the development of new antibacterial agents (K. Mogilaiah & K. Vidya, 2006). This exploration into the antibacterial efficacy of the compound's derivatives underscores the potential for discovering new treatments for bacterial infections.
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1,5-naphthyridin-1-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH/c1-16-11(15)7-13-9-3-2-6-12-8(9)4-5-10(13)14;/h2-3,6H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHYLHCKMWSGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CCC2=C1C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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